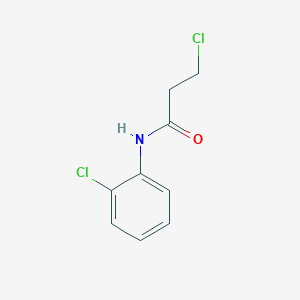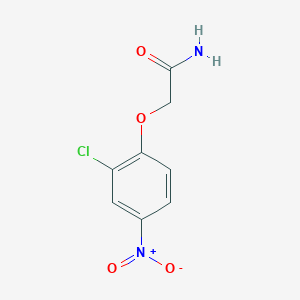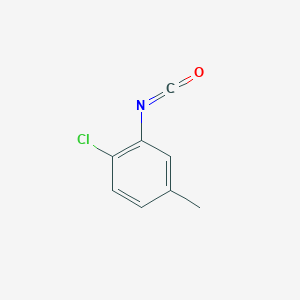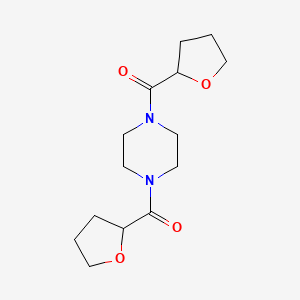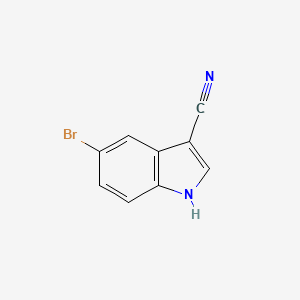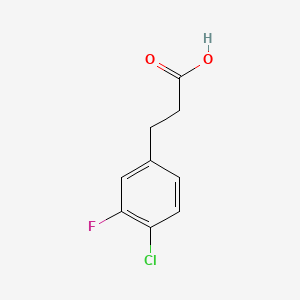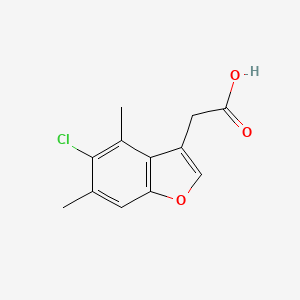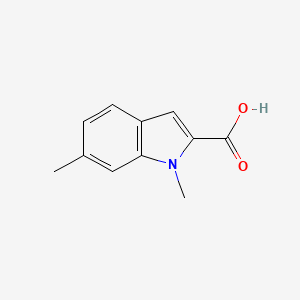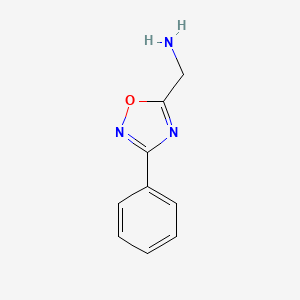
2-Hydroxy-4-(2-oxopyrrolidin-1-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-4-(2-oxopyrrolidin-1-yl)benzoic acid is a chemical compound with the molecular formula C11H11NO4 and a molecular weight of 221.21 g/mol . It is used primarily in research settings, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes a hydroxy group, a pyrrolidinone ring, and a benzoic acid moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-(2-oxopyrrolidin-1-yl)benzoic acid typically involves the reaction of 2-hydroxybenzoic acid with 2-pyrrolidinone under specific conditions. The reaction is generally carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is often produced in research laboratories using standard organic synthesis techniques. These methods involve the use of high-purity reagents and precise control of reaction parameters to achieve high yields and purity .
化学反応の分析
Types of Reactions
2-Hydroxy-4-(2-oxopyrrolidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various halogenating agents. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the carbonyl group can produce a hydroxyl group .
科学的研究の応用
2-Hydroxy-4-(2-oxopyrrolidin-1-yl)benzoic acid has several applications in scientific research:
作用機序
The mechanism of action of 2-Hydroxy-4-(2-oxopyrrolidin-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and carbonyl groups in the compound can form hydrogen bonds with amino acid residues in proteins, affecting their activity and function . The pyrrolidinone ring can also interact with hydrophobic pockets in proteins, further influencing their behavior .
類似化合物との比較
Similar Compounds
2-Hydroxybenzoic acid:
4-(2-Oxopyrrolidin-1-yl)benzoic acid: This compound lacks the hydroxy group on the benzene ring.
Uniqueness
2-Hydroxy-4-(2-oxopyrrolidin-1-yl)benzoic acid is unique due to the presence of both a hydroxy group and a pyrrolidinone ring, which allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds .
特性
IUPAC Name |
2-hydroxy-4-(2-oxopyrrolidin-1-yl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c13-9-6-7(3-4-8(9)11(15)16)12-5-1-2-10(12)14/h3-4,6,13H,1-2,5H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPRYYXPWYNZBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC(=C(C=C2)C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(6-methyl-2,3-dihydro-4H-thiochromen-4-yliden)-N-[(methylsulfonyl)oxy]amine](/img/structure/B1352187.png)
